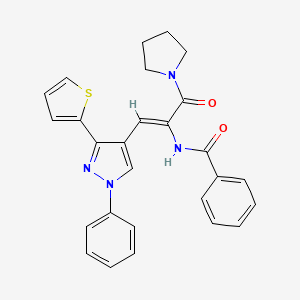
(Z)-N-(3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide is a useful research compound. Its molecular formula is C27H24N4O2S and its molecular weight is 468.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-N-(3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide, a novel pyrazole derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant studies that highlight its biological efficacy.
Chemical Structure and Synthesis
The molecular formula of the compound is C23H22N4O2S, featuring a complex structure that includes a pyrazole ring, thiophene moiety, and a benzamide group. The synthesis typically involves the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole with various reagents under controlled conditions to yield the desired compound with high purity and yield .
Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole + 3-oxo-3-phenylnitrile | Reflux in ethanol with piperidine catalyst | 79% |
| 2 | Further purification and crystallization | Ethanol solution | Crystals suitable for X-ray diffraction |
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds similar to (Z)-N-(3-oxo...) have shown significant antibacterial and antifungal properties. Studies have demonstrated their effectiveness against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro. This could be beneficial for conditions like arthritis or other inflammatory diseases .
- Analgesic Properties : Analgesic activity has been reported in related pyrazole compounds, indicating that (Z)-N-(3-oxo...) may also possess pain-relieving effects .
- Antioxidant Activity : The compound's structural features suggest potential antioxidant capabilities, which are crucial for combating oxidative stress in cells. Preliminary studies have indicated significant scavenging activity against reactive oxygen species (ROS) .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insight into their mechanisms of action:
Case Study 1: Antimicrobial Activity
A study published in Molecules assessed the antimicrobial efficacy of pyrazole derivatives, including those with thiophene substituents. The results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, a related pyrazole compound was tested in animal models for its ability to reduce paw edema induced by carrageenan. The results showed a dose-dependent decrease in edema, suggesting effective anti-inflammatory activity .
Case Study 3: Antioxidant Evaluation
A recent study evaluated the antioxidant potential of various pyrazole derivatives using DPPH and ABTS assays. The findings revealed that certain derivatives had IC50 values lower than ascorbic acid, indicating superior antioxidant activity .
特性
IUPAC Name |
N-[(Z)-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c32-26(20-10-3-1-4-11-20)28-23(27(33)30-15-7-8-16-30)18-21-19-31(22-12-5-2-6-13-22)29-25(21)24-14-9-17-34-24/h1-6,9-14,17-19H,7-8,15-16H2,(H,28,32)/b23-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXFAAZOSUDJKK-NKFKGCMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














